1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
Overview
Description
1,3,5-Trimethyl-3,7-diazabicyclo[331]nonan-9-ol is a bicyclic compound with the molecular formula C₁₀H₂₀N₂O It is known for its unique structure, which includes a bicyclic framework with nitrogen atoms at positions 3 and 7, and a hydroxyl group at position 9
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 1,3,5-trimethylcyclohexanone with ammonia and formaldehyde under basic conditions to form the bicyclic structure. The hydroxyl group is then introduced through a subsequent oxidation step.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one.
Reduction: Formation of various reduced derivatives depending on the reducing agent used.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. The hydroxyl group and nitrogen atoms play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Similar structure but with a ketone group instead of a hydroxyl group.
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is unique due to the presence of the hydroxyl group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-9-4-11-5-10(2,8(9)13)7-12(3)6-9/h8,11,13H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNDFGNEEKOHMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC(C1O)(CN(C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337286 | |
Record name | 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169177-17-7 | |
Record name | 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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